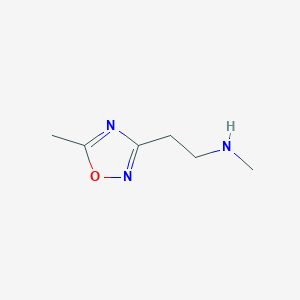![molecular formula C18H18ClN5O2S B12151668 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)aceta mide](/img/structure/B12151668.png)
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)aceta mide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide is an organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the triazole ring, which is a common scaffold in medicinal chemistry.
Reaction Conditions: The triazole ring is synthesized by reacting hydrazine with an appropriate nitrile under acidic conditions. The resulting intermediate is then reacted with 3-ethoxyphenyl isothiocyanate to form the desired triazole derivative.
Final Steps: The final compound is obtained by reacting the triazole derivative with 4-chlorophenyl acetic acid under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Chemical Reactions Analysis
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major product of this reaction is the corresponding sulfoxide or sulfone.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major product is the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for designing new drugs and materials.
Biology: The compound has shown potential as an antimicrobial agent. It can inhibit the growth of various bacteria and fungi, making it useful in developing new antibiotics.
Medicine: The compound is being investigated for its anticancer properties. It can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Industry: The compound is used in the development of new materials with unique properties. Its triazole ring can enhance the thermal stability and mechanical strength of polymers.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors in the body, inhibiting their activity. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Pathways Involved: The compound can modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide can be compared with other triazole derivatives:
Similar Compounds: Other triazole derivatives include 3-amino-1,2,4-triazole, 5-amino-1,2,4-triazole, and 4-amino-1,2,4-triazole. These compounds have similar structures but different substituents on the triazole ring.
Uniqueness: The presence of the 3-ethoxyphenyl and 4-chlorophenyl groups in 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide makes it unique. These groups can enhance the compound’s biological activity and selectivity compared to other triazole derivatives.
Properties
Molecular Formula |
C18H18ClN5O2S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-2-26-15-5-3-4-12(10-15)17-22-23-18(24(17)20)27-11-16(25)21-14-8-6-13(19)7-9-14/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
HEXVJMOGYBKWBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12151589.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12151605.png)
![N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12151607.png)
![1-[3-(Diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]f uran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12151611.png)
![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12151621.png)
![1-[3-(Dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d] furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12151623.png)
![(2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12151627.png)
![ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12151629.png)
![9-Bromo-5-(4-chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12151633.png)
![9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12151635.png)
![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12151649.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12151653.png)
![N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-fluorophenyl)-beta-alaninamide](/img/structure/B12151664.png)

